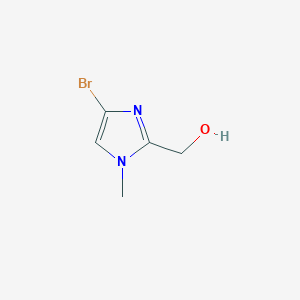

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Overview

Description

“(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

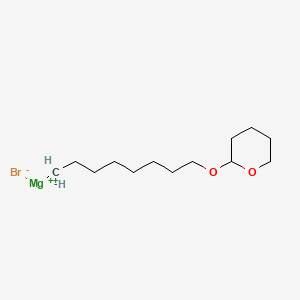

The synthesis of “this compound” derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C (OH) -C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications

Medicinal Chemistry

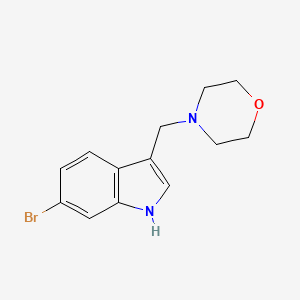

The imidazole ring is a prominent structure in medicinal chemistry due to its presence in many biologically active molecules . The compound can serve as a precursor for synthesizing various pharmacologically active agents. Its derivatives have shown a range of activities, including antibacterial, antitumor, and antiviral properties . For instance, it can be used to develop new antitubercular drugs, as demonstrated by Amini et al., who synthesized a related compound for activity against Mycobacterium tuberculosis .

Agriculture

In the agricultural sector, imidazole derivatives play a crucial role in developing new agrochemicals . The brominated imidazole moiety of (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol could be utilized to create novel pesticides or fungicides, enhancing crop protection strategies.

Materials Science

Imidazole compounds are valuable in materials science for creating functional materials with specific properties . The subject compound could be involved in synthesizing polymers or coatings with unique characteristics, such as increased durability or chemical resistance.

Chemical Synthesis

As a building block in chemical synthesis, this compound can be employed to construct complex molecules . Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions, which are fundamental in organic synthesis.

Environmental Science

Imidazole derivatives can be used in environmental science for the remediation of pollutants . They may be incorporated into sensors or materials designed to capture and neutralize hazardous substances, contributing to cleaner and safer environments.

Biochemistry

In biochemistry, the imidazole ring is part of essential biomolecules like histidine and histamine . Derivatives of this compound could be used to study enzyme mechanisms or as probes to understand biochemical pathways.

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it can be inferred that the compound may interact with a variety of biological targets.

Mode of Action

The imidazole ring is a key component of many biologically active molecules, suggesting that this compound may interact with its targets through the imidazole ring .

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

The imidazole ring is known to be highly soluble in water and other polar solvents , which may influence the compound’s bioavailability.

Result of Action

Imidazole derivatives have been associated with a broad range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.

Action Environment

The solubility of the imidazole ring in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Future Directions

The future directions in the field of imidazole derivatives are promising. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name |

(4-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-2-4(6)7-5(8)3-9/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRPQHIWAUHACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277155 | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445303-73-1 | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)

![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)